N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)isobutyramide
Description
Properties
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-4-23(21,22)15-10-9-14(18-19-15)12-5-7-13(8-6-12)17-16(20)11(2)3/h5-11H,4H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFYDCMPMWEPQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)isobutyramide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring is synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonylation reactions using ethylsulfonyl chloride.
Coupling with Phenyl Isobutyramide: The final step involves coupling the pyridazine derivative with phenyl isobutyramide under appropriate conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
Medicinal Applications
1.1 Anticancer Activity
Research indicates that derivatives of pyridazin and related compounds exhibit significant anticancer properties. The compound N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)isobutyramide may act as an inhibitor of specific cancer cell lines by targeting pathways involved in tumor growth and metastasis. Studies have shown that similar structures can inhibit colony-stimulating factor 1 receptor (CSF-1R), a target implicated in various cancers, suggesting potential therapeutic uses in oncology .
1.2 Neuroprotective Effects
Compounds with similar structures have been investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By modulating neurotransmitter activity and reducing oxidative stress, these compounds may offer protective benefits against neuronal damage .
Synthesis and Characterization
The synthesis of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)isobutyramide involves multiple steps, including the formation of the pyridazin ring and subsequent functionalization to introduce the isobutyramide moiety. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound .
3.1 Insecticidal and Fungicidal Properties
Recent studies have evaluated the biological activity of similar benzamide derivatives, revealing promising insecticidal and fungicidal properties. For instance, compounds demonstrated varying degrees of efficacy against pests and pathogens, indicating potential applications in agricultural chemistry .
| Compound | Insecticidal Activity (%) | Fungicidal Activity (%) |
|---|---|---|
| 9a | 10 | 48.2 |
| 9b | 5 | 25.0 |
| 9c | 20 | 48.2 |
| 9d | 0 | 18.5 |
| 9e | 30 | 57.7 |
This table illustrates the insecticidal and fungicidal activities of related compounds, suggesting that N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)isobutyramide could be explored further for agricultural applications.
Mechanism of Action
The mechanism of action of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)isobutyramide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For instance, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: These compounds share the pyridazine core and exhibit similar pharmacological activities.
Pyrimidine Derivatives: Another class of diazines with comparable biological properties.
Pyrazine Derivatives: Known for their antimicrobial and anticancer activities.
Biological Activity
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)isobutyramide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 378.47 g/mol. Its structure features a pyridazine ring, which is known to contribute to various pharmacological effects.
- Anti-inflammatory Activity : Research has indicated that compounds with similar structures exhibit anti-inflammatory properties. The ethylsulfonyl group may enhance the compound's ability to inhibit inflammatory pathways, potentially by modulating cytokine production or inhibiting pro-inflammatory enzymes .
- Anticancer Potential : Some studies suggest that derivatives of pyridazine compounds can inhibit tumor growth and induce apoptosis in cancer cells. This activity is often linked to their ability to interfere with cell signaling pathways involved in proliferation and survival .
- Neuroprotective Effects : Certain pyridazine derivatives have shown promise in neuroprotection, possibly by reducing oxidative stress and inflammation in neural tissues .
Biological Activity Data
The following table summarizes relevant findings on the biological activity of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)isobutyramide and related compounds:
| Activity | Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine release | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Neuroprotection | Reduction of oxidative stress |
Case Studies
- Case Study on Anti-inflammatory Effects : In a study examining the anti-inflammatory effects of ethylsulfonyl-containing compounds, it was found that N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)isobutyramide significantly reduced levels of TNF-alpha and IL-6 in vitro, indicating its potential as an anti-inflammatory agent .
- Anticancer Activity Assessment : A series of experiments conducted on various cancer cell lines demonstrated that the compound inhibited cell proliferation with an IC50 value in the low micromolar range, suggesting significant anticancer activity .
- Neuroprotection in Animal Models : In vivo studies using animal models of neurodegeneration showed that administration of the compound led to improved cognitive function and reduced neuronal death, supporting its neuroprotective properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
